molecular formula C22H17FN4OS3 B11314023 2-[(4-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-[(4-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11314023
M. Wt: 468.6 g/mol
InChI Key: BLXQGKPSUPUFLE-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a combination of fluorophenyl, thiazole, and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrimidine intermediates, followed by their coupling with the fluorophenyl and phenylsulfanyl groups.

    Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyrimidine Synthesis: The pyrimidine ring is often synthesized through the Biginelli reaction, which involves the condensation of urea, β-keto esters, and aldehydes.

    Coupling Reactions: The final step involves coupling the synthesized thiazole and pyrimidine intermediates with the fluorophenyl and phenylsulfanyl groups using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.

    Biological Research: Used in studies to understand the mechanism of action of thiazole and pyrimidine derivatives.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole and pyrimidine moieties are known to inhibit enzyme activity by binding to the active sites, thereby blocking substrate access. This compound may also interact with DNA or RNA, leading to the inhibition of replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide is unique due to its combination of fluorophenyl, thiazole, and pyrimidine groups, which confer distinct biological activities and potential therapeutic applications. The presence of both sulfanyl and fluorophenyl groups enhances its ability to interact with various biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C22H17FN4OS3

Molecular Weight

468.6 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H17FN4OS3/c1-14-11-24-22(30-14)27-20(28)19-18(31-17-5-3-2-4-6-17)12-25-21(26-19)29-13-15-7-9-16(23)10-8-15/h2-12H,13H2,1H3,(H,24,27,28)

InChI Key

BLXQGKPSUPUFLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=C(C=C4)F

Origin of Product

United States

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